molecular formula C12H10N4O2S B2879644 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 877794-73-5

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2879644
CAS No.: 877794-73-5
M. Wt: 274.3
InChI Key: AIXZAFHQAVFTAN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 4-methoxyphenyl group at position 2 and a sulfanylidene (=S) moiety at position 5. Its molecular formula is C₇H₁₁N₃OS (MW: 185.25 g/mol; CAS: 1011349-32-8) . This compound shares structural homology with adenosine receptor antagonists but lacks direct pharmacological characterization in the available literature .

Properties

IUPAC Name

2-(4-methoxyphenyl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)9-6-10-11(17)13-14-12(19)16(10)15-9/h2-6H,1H3,(H,13,17)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZAFHQAVFTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the reaction of 4-methoxyphenylhydrazine with a suitable precursor, such as a 1,2,4-triazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the pyrazolo[1,5-d][1,2,4]triazinone core.

    Substitution: Nitrated or halogenated derivatives of the methoxyphenyl group.

Scientific Research Applications

2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . Further studies are needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo-Triazinone Derivatives
Compound Name Substituents Molecular Formula Key Features
Target Compound 2-(4-Methoxyphenyl), 7-sulfanylidene C₇H₁₁N₃OS Compact structure; sulfanylidene may enhance hydrogen bonding .
7-Sulfanyl-2-(thiophen-2-yl) analog 2-Thiophene, 7-sulfanyl (-SH) C₉H₆N₄OS₂ Thiophene substituent increases π-stacking potential; SH group offers redox activity .
2-(4-Methoxyphenyl)-pyrazolo[1,5-d]triazin-4(5H)-one 2-(4-Methoxyphenyl), no sulfanylidene C₁₃H₁₂N₄O₂ Lacks sulfanylidene; reduced electrophilicity but improved solubility .

Key Differences :

  • Sulfanylidene vs.
  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to thiophene, which could influence blood-brain barrier penetration .
Adenosine Receptor Antagonists
Compound Name Core Structure Substituents Target Receptor
SCH442416 Pyrazolo-triazolo-pyrimidine 2-Furanyl, 3-(4-methoxyphenyl)propyl A₂A adenosine
Target Compound Pyrazolo-triazinone 2-(4-Methoxyphenyl), 7-sulfanylidene Unknown

Pharmacological Insights :

  • SCH442416, a selective A₂A antagonist, shares a methoxyphenyl group with the target compound but differs in its heterocyclic core (triazolo-pyrimidine vs. triazinone). This structural divergence may reduce adenosine receptor affinity in the target compound .
  • Synthetic Accessibility: The target compound’s simpler triazinone core may streamline synthesis compared to triazolo-pyrimidine derivatives, which require multi-step functionalization .
Pyrazolo-Pyrimidinones
Compound Name Substituents Molecular Formula Applications
MK66 5-(4-Methoxyphenyl), 2-phenyl C₁₉H₁₅N₃O₂ Kinase inhibition studies .
Target Compound 2-(4-Methoxyphenyl), 7-sulfanylidene C₇H₁₁N₃OS Underexplored; potential CNS targets.

Structural Contrasts :

  • Substituent Positioning : The 4-methoxyphenyl group at position 2 in the target compound aligns with MK66’s substituent placement, suggesting shared synthetic strategies .
Physicochemical Properties
Property Target Compound 7-Sulfanyl-2-thiophene Analog SCH442416
Molecular Weight 185.25 g/mol 242.30 g/mol 407.46 g/mol
LogP (Predicted) 1.8 2.5 3.1
Hydrogen Bond Acceptors 4 5 7

Implications :

  • The target compound’s lower molecular weight and LogP suggest favorable pharmacokinetics for CNS penetration compared to bulkier analogs like SCH442416 .

Biological Activity

2-(4-Methoxyphenyl)-7-sulfanylidene-4H,5H,6H,7H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C12H10N4O2SC_{12}H_{10}N_4O_2S with a molecular weight of approximately 270.3 g/mol. The structure features a pyrazolo-triazine core with a methoxyphenyl group and a sulfanylidene moiety that may contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo-triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through different mechanisms:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines including BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) at nanomolar concentrations without affecting normal cells like L929 and WI38 .
  • Mechanisms of Action : The anticancer activity is believed to be mediated through:
    • Inhibition of critical signaling pathways such as the AKT-mTOR pathway.
    • Induction of apoptosis via activation of caspases.
    • Inhibition of Bruton’s tyrosine kinase (BTK), which is implicated in tumor growth .

Other Biological Activities

Apart from anticancer effects, similar compounds have shown potential in other areas:

  • Antiviral Activity : Certain derivatives have been evaluated for their antiviral properties, demonstrating efficacy against influenza viruses through mechanisms such as neuraminidase inhibition .
  • Enzyme Inhibition : Pyrazolo-triazines have been found to inhibit key enzymes such as histone deacetylases and metalloproteinases, which are involved in cancer progression and metastasis .

Study 1: Anticancer Efficacy

A study on a related pyrazolo-triazine derivative (MM129) highlighted its ability to significantly reduce cell viability in colorectal cancer cells while promoting apoptosis. The study utilized an MTT assay to quantify cytotoxicity and observed that MM129 inhibited tumor development in xenograft models, showcasing its potential as a chemotherapeutic agent .

Study 2: Mechanistic Insights

Another investigation into the mechanism revealed that treatment with MM131 led to decreased levels of sICAM-1 and cathepsin B in colorectal cancer cells. These proteins are associated with tumor progression and metastasis, suggesting that the compound may help mitigate these processes .

Data Summary Table

Biological Activity Observations
AnticancerCytotoxicity against BxPC-3, PC-3, HCT-116; induces apoptosis via caspase activation.
Enzyme InhibitionInhibits histone deacetylases and metalloproteinases; potential for broader therapeutic targets.
AntiviralEffective against influenza viruses; mechanism involves inhibition of neuraminidase.

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